molecular formula C19H19N5O2 B2384451 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide CAS No. 1210250-56-8

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide

Cat. No.: B2384451
CAS No.: 1210250-56-8
M. Wt: 349.394
InChI Key: KMBHWTXFVIEHLY-UHFFFAOYSA-N
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Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, including modified pyrimidine nucleosides, exhibit various activities against diseases and infections . They are one of the main components of nucleic acids , suggesting that they may interact with DNA or RNA in cells.

Mode of Action

It’s worth noting that pyrimidine derivatives have been found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections . This suggests that the compound may interact with its targets in a way that inhibits the progression of these conditions.

Biochemical Pathways

Given the broad range of activities exhibited by pyrimidine derivatives , it’s likely that multiple pathways are affected. These could potentially include pathways involved in cell division, viral replication, or other processes relevant to the conditions against which these compounds have shown activity.

Pharmacokinetics

The synthesis of similar compounds has been described

Result of Action

The broad range of activities exhibited by pyrimidine derivatives suggests that the compound could have various effects at the molecular and cellular level, potentially inhibiting the progression of various diseases and infections.

Properties

IUPAC Name

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-10-17(25)22-19(20-12)24-16(21-18(26)14-8-5-9-14)11-15(23-24)13-6-3-2-4-7-13/h2-4,6-7,10-11,14H,5,8-9H2,1H3,(H,21,26)(H,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHWTXFVIEHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.